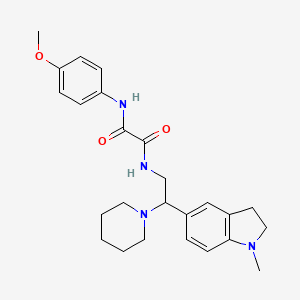

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

This oxalamide derivative features a 4-methoxyphenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked to a piperidin-1-yl ethyl chain.

Propriétés

IUPAC Name |

N'-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-28-15-12-19-16-18(6-11-22(19)28)23(29-13-4-3-5-14-29)17-26-24(30)25(31)27-20-7-9-21(32-2)10-8-20/h6-11,16,23H,3-5,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLCBJVSJDUCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that exhibits potential biological activity, particularly in the fields of cancer research and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide features an oxalamide linkage, which is significant for its biological activity. The compound can be synthesized through multi-step organic reactions involving:

- Formation of the Indolinyl Intermediate : Starting from an appropriate indole derivative.

- Attachment of the Piperidinyl Group : Introduced via nucleophilic substitution reactions.

- Coupling with the Methoxyphenyl Group : Achieved through electrophilic aromatic substitution.

- Formation of the Oxalamide Linkage : A condensation reaction between amine groups and oxalyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, particularly those in the signaling pathways that regulate cell growth and survival.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, potentially exerting neuroprotective effects.

Anticancer Properties

Recent studies have indicated that N1-(4-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exhibits promising anticancer properties. It has been shown to inhibit ribosomal S6 kinase (RSK), which plays a crucial role in cell growth and survival pathways. The inhibition of RSK has significant implications for cancer treatment, particularly in tumors characterized by aberrant signaling pathways.

Neuroprotective Effects

The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. This may be beneficial in treating neurodegenerative diseases where receptor modulation can alleviate symptoms or slow disease progression.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells. |

| Mechanistic studies | Identified RSK as a key target, with IC50 values indicating potent inhibition compared to standard chemotherapeutics. |

| Neuropharmacological studies | Showed modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders. |

Comparaison Avec Des Composés Similaires

Structural Features

Key structural differences and similarities among oxalamide derivatives are summarized below:

Key Observations :

- The target compound’s indole-piperidine motif distinguishes it from analogues like S336 (pyridine-based) or BNM-III-170 (guanidine-indane core).

- Methoxy groups are common in food additives (e.g., S336) but may serve different roles in bioactive compounds, such as enhancing solubility or binding affinity .

Pharmacological and Functional Data

Key Observations :

Metabolic and Toxicological Profiles

Key Observations :

- S336 is metabolized without amide bond cleavage, suggesting structural robustness compared to esters or simpler amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.